molecular formula C15H19NO5S B2694339 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448034-67-0

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2694339
CAS No.: 1448034-67-0
M. Wt: 325.38
InChI Key: ZNBBDVRUVPPSOY-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a piperidine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate amines.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling of the Two Moieties: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the methylsulfonyl-substituted piperidine ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring in the dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the dihydrobenzo[b][1,4]dioxin moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.

Medicine

Medicinally, compounds containing the dihydrobenzo[b][1,4]dioxin moiety have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The methylsulfonyl group can enhance the solubility and bioavailability of the compound.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and rigid structure.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone lies in its combination of the dihydrobenzo[b][1,4]dioxin moiety and the methylsulfonyl-substituted piperidine ring. This combination provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-22(18,19)11-6-8-16(9-7-11)15(17)14-10-20-12-4-2-3-5-13(12)21-14/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBDVRUVPPSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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